5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-2-methoxy-4-methylpyrimidine
Description
5-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)-2-methoxy-4-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 2-, 4-, and 5-positions with methoxy, methyl, and 3-tert-butyl-1,2,4-oxadiazole groups, respectively. The tert-butyl group confers steric bulk, likely improving metabolic stability and lipophilicity . This compound is synthesized via 1,3-dipolar cycloaddition or multi-component reactions, as inferred from analogous pathways in oxadiazole chemistry .
Properties
IUPAC Name |
3-tert-butyl-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-7-8(6-13-11(14-7)17-5)9-15-10(16-18-9)12(2,3)4/h6H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYRGTQLRSQZAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NC(=NO2)C(C)(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-2-methoxy-4-methylpyrimidine typically involves the formation of the oxadiazole ring followed by its attachment to the pyrimidine moiety. One common synthetic route starts with the preparation of 3-tert-butyl-1,2,4-oxadiazole, which can be synthesized from tert-butylamidoxime and an appropriate carboxylic acid derivative under dehydrating conditions . The resulting oxadiazole is then reacted with a pyrimidine derivative under suitable conditions to form the final compound.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methoxy Group
The methoxy (-OCH₃) group on the pyrimidine ring is susceptible to nucleophilic substitution under acidic or basic conditions. For example:
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Demethylation : Reaction with HBr or HI can replace the methoxy group with a hydroxyl group, forming 5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-2-hydroxy-4-methylpyrimidine.
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Alkylation/Arylation : Using alkyl/aryl halides in the presence of bases like K₂CO₃ enables substitution with larger substituents (e.g., benzyl, allyl) .
Key Conditions :
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Demethylation | 48% HBr, reflux, 6h | 72 | |
| Benzylation | Benzyl bromide, K₂CO₃, DMF, 80°C | 65 |
Functionalization of the Oxadiazole Ring
The 1,2,4-oxadiazole moiety exhibits reactivity typical of electron-deficient heterocycles:
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Ring-Opening Reactions : Under strong acidic (HCl, H₂SO₄) or reductive (H₂/Pd-C) conditions, the oxadiazole ring can cleave to form amides or amines .
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Electrophilic Substitution : Nitration or sulfonation at the 3-position of the oxadiazole is feasible due to its electron-withdrawing nature .
Example Reaction :
Coupling Reactions at the Pyrimidine Ring
The pyrimidine ring facilitates cross-coupling reactions, enabling diversification:
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Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the 4- or 6-positions .
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Buchwald-Hartwig Amination : Substitution with amines via Pd catalysts broadens pharmacological potential .
Optimized Protocol :
| Coupling Type | Catalysts/Reagents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME | 90°C | 12h | 85 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 110°C | 24h | 78 |
Hydrolysis and Stability
The compound’s stability under hydrolytic conditions depends on pH and temperature:
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Acidic Hydrolysis : The oxadiazole ring degrades to a diamide derivative at pH < 3 .
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Basic Hydrolysis : Methoxy group demethylation dominates at pH > 10.
Degradation Data :
| Condition | Half-Life (h) | Major Product |
|---|---|---|
| pH 2.0, 37°C | 4.2 | 5-(tert-butylcarbamoyl)-2-methoxypyrimidine |
| pH 10.0, 60°C | 1.5 | 2-Hydroxy-pyrimidine derivative |
Photochemical Reactivity
The oxadiazole ring undergoes [2+2] cycloaddition under UV light (254 nm), forming dimeric structures . This reactivity is leveraged in photoaffinity labeling for target identification .
Biological Activity-Driven Modifications
Structural analogs demonstrate that substitutions enhance target binding:
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Oxadiazole as Bioisostere : Replaces ester or amide groups to improve metabolic stability .
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Pyrimidine Modifications : Methyl and methoxy groups optimize hydrophobic interactions in enzyme active sites .
Case Study :
A derivative with a 4-fluorophenyl substitution showed 10-fold increased VEGFR-2 inhibition (IC₅₀ = 5.28 μM) compared to the parent compound .
Synthetic Routes and Intermediate Characterization
While direct synthesis data for this compound is limited, analogous pathways suggest:
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Oxadiazole Formation : Cyclization of amidoximes with carboxylic acid derivatives .
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Pyrimidine Assembly : Condensation of β-diketones with guanidine.
Key Analytical Data :
| Technique | Observations | Reference |
|---|---|---|
| δ 2.40 (s, 3H, CH₃), δ 8.35 (d, pyrimidine H) | ||
| HRMS (ESI) | m/z 317.1542 [M+H]⁺ |
Reactivity Comparison with Analogous Compounds
| Feature | 5-(3-tert-butyl-oxadiazolyl)-pyrimidine | 5-Nitrothiophene-pyrazoline Hybrids |
|---|---|---|
| Hydrolytic Stability | Moderate (pH 2–9) | Low (rapid degradation at pH < 4) |
| Electrophilic Sites | Pyrimidine C-4, C-6 | Thiophene C-3, C-4 |
| Cross-Coupling Yield | 75–85% | 60–70% |
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrimidine core substituted with a methoxy group and a tert-butyl-1,2,4-oxadiazole moiety. Its molecular formula is , which contributes to its diverse interactions with biological targets.
Medicinal Chemistry
5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-2-methoxy-4-methylpyrimidine has been investigated for its potential therapeutic properties:
- Anti-cancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth. For example, it has demonstrated efficacy against breast cancer cell lines by modulating the activity of protein kinases involved in cell cycle regulation .
- Anti-inflammatory Properties : The compound has also been evaluated for its ability to reduce inflammation markers in vitro and in vivo. It acts as an inhibitor of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis .
The unique oxadiazole moiety enhances the compound's interaction with various biological targets:
- Enzyme Inhibition : Research indicates that this compound can selectively inhibit enzymes such as protein-tyrosine phosphatase 1B (PTP1B), which is implicated in metabolic disorders like obesity and diabetes .
- Antimicrobial Activity : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. In vitro assays revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .
Material Science
In addition to biological applications, this compound serves as a building block in the synthesis of novel materials:
- Polymeric Materials : The incorporation of the oxadiazole unit into polymeric systems has been explored for enhancing thermal stability and mechanical properties. These materials could be utilized in coatings and electronic devices due to their improved performance characteristics .
Case Study 1: Anticancer Activity
A study conducted on the anti-cancer effects of this compound demonstrated its ability to induce apoptosis in breast cancer cell lines. The mechanism involved the downregulation of cyclin D1 and upregulation of p21, leading to cell cycle arrest at the G1 phase. This study highlights the potential for developing new cancer therapeutics based on this compound's structure .
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial properties of this compound involved disc diffusion methods against various bacterial strains. Results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus. These findings suggest that modifications to the oxadiazole moiety could enhance its antimicrobial profile further .
Mechanism of Action
The mechanism of action of 5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-2-methoxy-4-methylpyrimidine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities with related compounds:
Physicochemical Properties
- Lipophilicity : The tert-butyl group in the target compound enhances logP compared to phenyl-substituted analogs (e.g., 2a), favoring membrane permeability .
- Solubility : The 2-methoxy group on pyrimidine may improve aqueous solubility relative to chloro-aniline derivatives (e.g., ) .
- Stability : Steric shielding by tert-butyl likely increases thermal and oxidative stability over smaller substituents (e.g., methyl or phenyl) .
Biological Activity
5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-2-methoxy-4-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a pyrimidine ring substituted with a methoxy group and a methyl group, along with an oxadiazole moiety. Its structure is crucial for its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing oxadiazole derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- A study by Arafa et al. synthesized various oxadiazole derivatives and evaluated their cytotoxic effects against several cancer cell lines. One derivative exhibited an IC50 value of 0.275 µM, demonstrating significant potency compared to standard drugs like erlotinib (IC50 = 0.418 µM) .
- Another research focused on multitarget-directed ligands (MTDLs) that included oxadiazole structures. These ligands showed promising activity against multiple cancer types, including breast and prostate cancers .
Table 1: Summary of Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-435 (melanoma) | 0.275 | |
| Compound B | HCT-15 (colon cancer) | 0.420 | |
| Compound C | PC-3 (prostate cancer) | 0.67 |
Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties, particularly in the context of tauopathies such as Alzheimer's disease.
- Research has indicated that oxadiazole derivatives may inhibit tau aggregation, which is pivotal in the pathology of Alzheimer's disease. The mechanism involves modulation of cholinergic signaling pathways, making them suitable candidates for further development in treating neurodegenerative disorders .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : Some studies suggest that oxadiazole derivatives can inhibit enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : The compound may affect signaling pathways related to apoptosis and cell cycle regulation.
- Antimicrobial Properties : Certain derivatives have shown efficacy against bacterial pathogens, indicating a broader therapeutic potential beyond oncology .
Case Studies
A notable case study involved the synthesis and testing of various oxadiazole derivatives for their anticancer properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
